molecular formula C19H13F3N4O2 B7832371 2-[5-amino-3-oxo-1-[3-(trifluoromethyl)phenyl]-2H-pyrrol-4-yl]-1H-quinazolin-4-one

2-[5-amino-3-oxo-1-[3-(trifluoromethyl)phenyl]-2H-pyrrol-4-yl]-1H-quinazolin-4-one

Cat. No.: B7832371
M. Wt: 386.3 g/mol
InChI Key: NEVPLHFTPRULOT-UHFFFAOYSA-N
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Description

The compound identified by the Chemical Identifier (CID) 16876636 is a chemical substance with specific properties and applications. This compound is utilized in various scientific fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-[5-amino-3-oxo-1-[3-(trifluoromethyl)phenyl]-2H-pyrrol-4-yl]-1H-quinazolin-4-one involves specific synthetic routes and reaction conditions. The synthesis typically requires the use of specialized reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the purity and yield of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized processes that ensure cost-effectiveness and efficiency. These methods often involve continuous flow reactors and automated systems to maintain consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-[5-amino-3-oxo-1-[3-(trifluoromethyl)phenyl]-2H-pyrrol-4-yl]-1H-quinazolin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-[5-amino-3-oxo-1-[3-(trifluoromethyl)phenyl]-2H-pyrrol-4-yl]-1H-quinazolin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is employed in biological studies to investigate its effects on cellular processes and biochemical pathways.

    Medicine: The compound has potential therapeutic applications and is studied for its pharmacological properties.

    Industry: this compound is used in industrial processes for the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[5-amino-3-oxo-1-[3-(trifluoromethyl)phenyl]-2H-pyrrol-4-yl]-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity, and modulating biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Properties

IUPAC Name

2-[5-amino-3-oxo-1-[3-(trifluoromethyl)phenyl]-2H-pyrrol-4-yl]-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N4O2/c20-19(21,22)10-4-3-5-11(8-10)26-9-14(27)15(16(26)23)17-24-13-7-2-1-6-12(13)18(28)25-17/h1-8H,9,23H2,(H,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVPLHFTPRULOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C(N1C2=CC=CC(=C2)C(F)(F)F)N)C3=NC(=O)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)C(=C(N1C2=CC=CC(=C2)C(F)(F)F)N)C3=NC(=O)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.